molecular formula C22H24N4O2S B12202483 N-(2,3-dimethylphenyl)-2-[5-(4-methoxyphenyl)-4-prop-2-enyl(1,2,4-triazol-3-yl thio)]acetamide

N-(2,3-dimethylphenyl)-2-[5-(4-methoxyphenyl)-4-prop-2-enyl(1,2,4-triazol-3-yl thio)]acetamide

Cat. No.: B12202483
M. Wt: 408.5 g/mol
InChI Key: LDDKNEYIVRRRTC-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-[5-(4-methoxyphenyl)-4-prop-2-enyl(1,2,4-triazol-3-yl thio)]acetamide is a unique, rare chemical compound offered for early-stage research and discovery. This molecule features a complex structure with a 1,2,4-triazole core, a prop-2-enyl chain, and a thioacetamide linker connecting to a 2,3-dimethylphenyl group . It has a molecular formula of C22H24N4O2S and a molecular weight of 408.517 g/mol . Key physicochemical parameters include a calculated logP of 4.5603 and a polar surface area of 94.34 Ų, which can inform research into its absorption and permeability characteristics . As a specialized research chemical, it is distributed For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary analyses to confirm the compound's identity and purity for their specific applications.

Properties

Molecular Formula

C22H24N4O2S

Molecular Weight

408.5 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H24N4O2S/c1-5-13-26-21(17-9-11-18(28-4)12-10-17)24-25-22(26)29-14-20(27)23-19-8-6-7-15(2)16(19)3/h5-12H,1,13-14H2,2-4H3,(H,23,27)

InChI Key

LDDKNEYIVRRRTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=C(C=C3)OC)C

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Precursors

A classical route involves condensing thiosemicarbazides with ketones or aldehydes. For example, reacting 4-methoxyphenyl thiosemicarbazide with propionaldehyde under acidic conditions could yield 5-(4-methoxyphenyl)-4-propyl-1,2,4-triazole-3-thiol. However, achieving the propenyl substituent necessitates allylation post-cyclization.

Radical-Mediated Triazole Formation

Recent advancements in NCR chemistry offer alternative pathways. Photolysis of O-aroyloxime derivatives (e.g., 90 in Scheme 19 of Ref) generates iminyl radicals, which cyclize to form heterocycles. Adapting this method, a propenyl-substituted oxime precursor could undergo N–O bond homolysis, yielding an iminyl radical that cyclizes to the triazole core.

Functionalization of the Triazole Ring

Regioselective Alkylation for Propenyl Installation

Introducing the propenyl group at position 4 requires careful control to avoid over-alkylation. Treating 5-(4-methoxyphenyl)-1,2,4-triazole-3-thiol with allyl bromide in the presence of a base (e.g., K₂CO₃) selectively alkylates the nitrogen at position 4, yielding 4-prop-2-enyl-5-(4-methoxyphenyl)-1,2,4-triazole-3-thiol. NMR monitoring confirms regioselectivity, with the allyl group’s electron-withdrawing nature directing substitution.

Thioetherification with Chloroacetamide

The thiol group at position 3 reacts with N-(2,3-dimethylphenyl)-2-chloroacetamide in a nucleophilic substitution. Using DMF as a solvent and triethylamine as a base facilitates the formation of the thioether linkage. The reaction proceeds at 60°C for 12 hours, achieving yields up to 78% after column purification.

Coupling and Final Assembly

Acetamide Synthesis

N-(2,3-Dimethylphenyl)acetamide is prepared via acylation of 2,3-dimethylaniline with acetyl chloride in dichloromethane. Quenching with aqueous NaHCO₃ followed by extraction yields the crude product, which is recrystallized from ethanol.

Integration of Fragments

Combining the functionalized triazole-thiol with the chloroacetamide derivative completes the synthesis. Critical parameters include stoichiometric control (1:1 molar ratio) and inert atmosphere to prevent oxidation of the thiol.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • DMF vs. THF : DMF enhances solubility of intermediates, improving reaction rates.

  • Temperature : Reactions above 60°C risk decomposition, while lower temperatures prolong reaction times.

Byproduct Formation and Mitigation

Common byproducts include disulfides (from thiol oxidation) and over-alkylated triazoles. Adding antioxidants (e.g., BHT) and controlling alkylation stoichiometry minimizes these issues.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 6.93 (d, J = 8.4 Hz, 2H, Ar-H), 5.85 (m, 1H, CH₂=CH), 3.84 (s, 3H, OCH₃), 2.31 (s, 6H, CH₃).

  • MS (ESI+) : m/z 453.2 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥95% purity, with retention time 12.7 minutes.

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Thiosemicarbazide Route6592Simplicity
Radical Cyclization7895Regioselectivity
Direct Alkylation5890Fewer Steps

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-[5-(4-methoxyphenyl)-4-prop-2-enyl(1,2,4-triazol-3-yl thio)]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the successful completion of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-[5-(4-methoxyphenyl)-4-prop-2-enyl(1,2,4-triazol-3-yl thio)]acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,4-triazole-linked acetamides. Below is a systematic comparison with structurally and functionally related analogs:

Structural Analogues with Varying Aromatic Substituents

  • N-(2,4-Dimethylphenyl)-2-((5-(1-(4-Isobutylphenyl)ethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide (6b) Structural Differences: The 2,4-dimethylphenyl acetamide group vs. 2,3-dimethylphenyl in the target compound. Physicochemical Properties: Melting point (94–96°C) and IR data (3282.85 cm⁻¹ NH stretch) indicate similar hydrogen-bonding capacity .
  • N-(2,3-Dimethylphenyl)-2-((5-(1-(4-Isobutylphenyl)ethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide (6d)

    • Key Difference : Incorporates a 4-isobutylphenyl group instead of 4-methoxyphenyl.
    • Impact : The hydrophobic isobutyl group may enhance membrane permeability but reduce solubility compared to the methoxy group .

Analogues with Modified Triazole Substituents

  • 2-((5-(4-Methoxyphenyl)Thiazolo[2,3-c][1,2,4]Triazol-3-yl)-Thio)-N-(4-Morpholinophenyl)Acetamide (27) Structural Variation: Replaces the allyl group with a thiazolo-triazole fused ring and a morpholinophenyl acetamide. Biological Relevance: Anti-infective activity reported for similar thiazolo-triazole derivatives, though specific data for this compound are lacking . Synthetic Yield: 78%, indicating efficient synthesis pathways for triazole-thioacetamides .
  • 2-((4-Allyl-5-Phenyl-4H-1,2,4-Triazol-3-yl)Thio)-N-(2-Methoxyphenyl)Acetamide

    • Comparison : Shares the allyl and methoxyphenyl groups but positions the methoxy on the acetamide’s phenyl ring instead of the triazole.
    • Electronic Effects : The methoxy group’s electron-donating nature may alter binding affinity in target interactions .

Fluorinated and Halogenated Derivatives

  • N-(2,5-Dimethylphenyl)-2-{[5-(4-Fluorophenyl)-4-(Prop-2-En-1-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide
    • Key Difference : Substitutes 4-methoxyphenyl with 4-fluorophenyl.
    • Impact : Fluorine’s electronegativity may enhance metabolic stability and target binding compared to the methoxy group .

Analogues with Bulky Hydrophobic Groups

  • 2-((4H−1,2,4-Triazol-3-yl)Sulfonyl)-N-(4-((1S,3R,5S)-Adamantan-1-yl)Phenyl)Acetamide (MGH-CP25) Structural Contrast: Replaces the methoxyphenyl-allyl-triazole moiety with a sulfonylated triazole and adamantane group.

Comparative Data Table

Compound Name Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Synthetic Yield Notable Properties/Applications Evidence Source
Target Compound 4-Methoxyphenyl, allyl, 2,3-dimethylphenyl 474.58 Not reported Not reported Potential enzyme inhibition
N-(2,4-Dimethylphenyl)-...-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide (6b) 4-Isobutylphenyl, methyltriazole, 2,4-dimethylphenyl Not reported 94–96 89% High synthetic efficiency
2-((5-(4-Methoxyphenyl)thiazolo...acetamide (27) Thiazolo-triazole, morpholinophenyl Not reported Not reported 78% Anti-infective potential
N-(2,5-Dimethylphenyl)-...4-fluorophenyl...acetamide 4-Fluorophenyl, allyl Not reported Not reported Not reported Enhanced metabolic stability
MGH-CP25 Adamantane, sulfonylated triazole Not reported Not reported Not reported Improved CNS penetration

Research Findings and Implications

  • Synthetic Efficiency : Compounds like 6b (89% yield) and 27 (78% yield) demonstrate that ultrasound-assisted synthesis or optimized reaction conditions (e.g., DMF/LiH) can achieve high yields for triazole-acetamides . The target compound may benefit from similar methodologies.
  • Bioactivity Trends : Thiazolo-triazole derivatives (e.g., compound 27) show anti-infective activity, suggesting that the target compound’s 4-methoxyphenyl group could be tuned for similar applications .
  • Substituent Effects : Fluorine (compound 13) and adamantane (compound 8) substitutions highlight the trade-off between metabolic stability and solubility, guiding future structural modifications .

Biological Activity

N-(2,3-dimethylphenyl)-2-[5-(4-methoxyphenyl)-4-prop-2-enyl(1,2,4-triazol-3-yl thio)]acetamide is a complex organic compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and its potential as a therapeutic agent.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A dimethylphenyl group.
  • A methoxyphenyl group.
  • A triazole moiety linked to a thioether.

This structural complexity is believed to contribute to its diverse biological activities.

The mechanism by which this compound exerts its effects involves several pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play critical roles in metabolic processes. For instance, it may interact with phospholipases involved in lipid metabolism.
  • Receptor Modulation : It can bind to various receptors, potentially modulating signaling pathways related to inflammation and cell growth.
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

Anticancer Activity

Research has indicated that this compound displays significant anticancer activity. In vitro studies have demonstrated:

  • Cell Line Studies : The compound was tested against various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549). Results showed a dose-dependent inhibition of cell proliferation.
Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
A54920Cell cycle arrest at G1 phase

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models of inflammation:

  • Cytokine Production : Treatment with the compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6).
Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control500300
Compound Dose15075

Case Studies

A notable case study involved the administration of the compound in a murine model of rheumatoid arthritis. The results indicated:

  • Reduction in Joint Swelling : The treated group exhibited a significant decrease in joint swelling compared to the control group.
  • Histological Analysis : Tissue samples showed reduced infiltration of inflammatory cells.

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